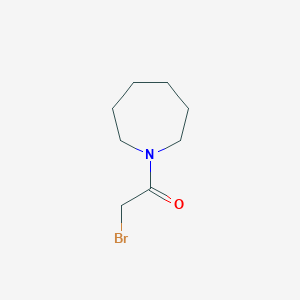
1-Methoxy-4-(2-methylheptan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H16O It is a derivative of anisole and is characterized by the presence of a methoxy group and a branched alkyl chain attached to the benzene ring
準備方法
The synthesis of 1-Methoxy-4-(2-methylheptan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of anisole with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
化学反応の分析
1-Methoxy-4-(2-methylheptan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Methoxy-4-(2-methylheptan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Methoxy-4-(2-methylheptan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyl chain influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
類似化合物との比較
1-Methoxy-4-(2-methylheptan-2-yl)benzene can be compared with other similar compounds such as:
1-Methoxy-4-(2-phenylethenyl)benzene: This compound has a phenylethenyl group instead of a methylheptan-2-yl group, leading to different chemical and physical properties.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: The presence of a prop-2-yn-1-yloxy group results in distinct reactivity and applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has two methoxy groups and a prop-1-en-2-yl group, which significantly alter its chemical behavior.
特性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
1-methoxy-4-(2-methylheptan-2-yl)benzene |
InChI |
InChI=1S/C15H24O/c1-5-6-7-12-15(2,3)13-8-10-14(16-4)11-9-13/h8-11H,5-7,12H2,1-4H3 |
InChIキー |
XDRFPKUGPVQDJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)

![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)



![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)



![6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)

